molecular formula C17H24BrNO5 B4077623 1-[2-(2-Bromo-4-methylphenoxy)ethyl]azepane;oxalic acid

1-[2-(2-Bromo-4-methylphenoxy)ethyl]azepane;oxalic acid

Cat. No.: B4077623
M. Wt: 402.3 g/mol
InChI Key: SDRIAKOVPANRML-UHFFFAOYSA-N
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Description

1-[2-(2-Bromo-4-methylphenoxy)ethyl]azepane; oxalic acid is a chemical compound with the molecular formula C15H22BrNO It is known for its unique structure, which includes a brominated phenoxy group and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Bromo-4-methylphenoxy)ethyl]azepane typically involves the reaction of 2-bromo-4-methylphenol with an appropriate azepane derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as chromatography and recrystallization ensures the production of high-purity 1-[2-(2-Bromo-4-methylphenoxy)ethyl]azepane.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Bromo-4-methylphenoxy)ethyl]azepane undergoes various chemical reactions, including:

    Oxidation: The brominated phenoxy group can be oxidized to form corresponding quinones.

    Reduction: The azepane ring can be reduced under hydrogenation conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced azepane derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-[2-(2-Bromo-4-methylphenoxy)ethyl]azepane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(2-Bromo-4-methylphenoxy)ethyl]azepane involves its interaction with specific molecular targets. The brominated phenoxy group can interact with enzymes and receptors, leading to modulation of biological pathways. The azepane ring may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(2-Chloro-4-methylphenoxy)ethyl]azepane
  • 1-[2-(2-Fluoro-4-methylphenoxy)ethyl]azepane
  • 1-[2-(2-Iodo-4-methylphenoxy)ethyl]azepane

Uniqueness

1-[2-(2-Bromo-4-methylphenoxy)ethyl]azepane is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific interactions, making this compound valuable for targeted applications.

Properties

IUPAC Name

1-[2-(2-bromo-4-methylphenoxy)ethyl]azepane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO.C2H2O4/c1-13-6-7-15(14(16)12-13)18-11-10-17-8-4-2-3-5-9-17;3-1(4)2(5)6/h6-7,12H,2-5,8-11H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDRIAKOVPANRML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCN2CCCCCC2)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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